N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c1-23(20,21)10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMFSMBOJPMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the reaction of 4-chlorobenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differentiating features:
Key Structural Insights :
- Ring Rigidity: The benzo[d]thiazole core provides greater planarity and rigidity compared to non-fused thiazole derivatives (e.g., dichlorophenyl-thiazole in ), which may influence pharmacokinetic properties like membrane permeability .
- Hybrid Analogues : Compounds like GB1 incorporate a thiazolidinedione warhead, which introduces additional hydrogen-bonding sites but reduces metabolic stability compared to the target compound’s simpler benzamide structure .
Physicochemical Properties
- Solubility : The methylsulfonyl group in the target compound improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., tert-butyl or trifluoromethyl groups in ). However, solubility is lower than in pyridinyl-substituted derivatives (e.g., 9a) due to reduced polarity .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, supported by various studies and data tables.
Synthesis of the Compound
The synthesis of this compound involves coupling 4-chlorobenzo[d]thiazole with a methylsulfonyl group and a benzamide moiety. The synthetic pathway typically includes:
- Formation of the thiazole ring : Starting from appropriate precursors like 4-chloroaniline and thioketones.
- Sulfonylation : Introducing the methylsulfonyl group through sulfonation reactions.
- Amidation : Coupling the resulting thiazole with a benzoyl chloride derivative to yield the final product.
Antiproliferative Effects
Research indicates that compounds containing benzothiazole and sulfonamide moieties exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of benzothiazole have shown significant cytotoxicity in pancreatic cancer models, with IC50 values often below 10 µM, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4l | Pancreatic (BxPC-3) | 5.0 |
| 4l | Paraganglioma (PTJ64i) | 6.2 |
| This compound | Various | TBD |
Acetylcholinesterase Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The thiazole moiety contributes to significant AChE inhibition, with some derivatives achieving IC50 values as low as 2.7 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorine Substitution : The presence of a chlorine atom on the benzothiazole ring enhances lipophilicity and receptor binding.
- Methylsulfonyl Group : This functional group is crucial for biological activity, potentially influencing solubility and metabolic stability.
- Benzamide Linkage : The amide bond contributes to the overall stability and bioavailability of the compound.
Case Studies
- Study on Anticancer Activity : A recent study synthesized several benzothiazole derivatives, including this compound, and tested them against pancreatic cancer cell lines. Results showed that these compounds significantly reduced cell viability at micromolar concentrations, supporting their potential for further development as anticancer agents .
- Neuroprotective Potential : Another investigation focused on the neuroprotective effects of thiazole derivatives against AChE activity in vitro, revealing that modifications to the thiazole structure could enhance inhibitory action, suggesting possible therapeutic applications in Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
